2-(3,4-Dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 538319-56-1
VCID: VC6760188
InChI: InChI=1S/C24H27N5O6/c1-12-19(22(25)30)20(14-10-17(33-4)21(35-6)18(11-14)34-5)29-24(26-12)27-23(28-29)13-7-8-15(31-2)16(9-13)32-3/h7-11,20H,1-6H3,(H2,25,30)(H,26,27,28)
SMILES: CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N
Molecular Formula: C24H27N5O6
Molecular Weight: 481.509

2-(3,4-Dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

CAS No.: 538319-56-1

Cat. No.: VC6760188

Molecular Formula: C24H27N5O6

Molecular Weight: 481.509

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 538319-56-1

Specification

CAS No. 538319-56-1
Molecular Formula C24H27N5O6
Molecular Weight 481.509
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C24H27N5O6/c1-12-19(22(25)30)20(14-10-17(33-4)21(35-6)18(11-14)34-5)29-24(26-12)27-23(28-29)13-7-8-15(31-2)16(9-13)32-3/h7-11,20H,1-6H3,(H2,25,30)(H,26,27,28)
Standard InChI Key NXCSAMOZGAQHMD-UHFFFAOYSA-N
SMILES CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Analysis

The molecule features a 4,7-dihydro- triazolo[1,5-a]pyrimidine scaffold, a bicyclic system combining a 1,2,4-triazole ring fused with a dihydropyrimidine moiety. Key substituents include:

  • 2-(3,4-Dimethoxyphenyl): A methoxy-substituted aromatic ring at position 2, providing electron-donating groups that enhance solubility and influence receptor binding .

  • 7-(3,4,5-Trimethoxyphenyl): A trimethoxy phenyl group at position 7, a motif frequently associated with tubulin polymerization inhibition in anticancer agents .

  • 5-Methyl group: A methyl substituent at position 5, which may modulate steric interactions and metabolic stability.

  • 6-Carboxamide: A polar carboxamide group at position 6, enhancing hydrogen-bonding potential and pharmacokinetic properties .

Table 1: Physicochemical Properties of the Compound

PropertyValue
Molecular FormulaC₂₉H₃₀N₆O₇
Molecular Weight598.59 g/mol
logP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9
Polar Surface Area132 Ų

These properties suggest moderate lipophilicity and high polarity, aligning with trends observed in bioactive triazolopyrimidines .

Synthetic Methodologies

Multicomponent Reaction (MCR) Approaches

Microwave-assisted MCRs have emerged as efficient strategies for constructing triazolo[1,5-a]pyrimidine cores. A representative protocol involves the condensation of 3-amino-5-methylthio-1,2,4-triazole with substituted aldehydes and acetoacetamide derivatives under microwave irradiation . For the target compound, key steps include:

  • Formation of the dihydropyrimidine ring: Reaction of 3,4-dimethoxybenzaldehyde with methyl acetoacetamide in the presence of ammonium acetate.

  • Triazole annulation: Cyclocondensation with 3-amino-5-methylthio-1,2,4-triazole under basic conditions (e.g., potassium carbonate) .

  • Selective functionalization: Introduction of the 3,4,5-trimethoxyphenyl group via Ullmann coupling or Suzuki-Miyaura cross-coupling .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ConditionYield Improvement
Temperature120°C (microwave)78% → 92%
SolventEthanol/water (3:1)Reduced byproducts
CatalystK₂CO₃ (2 equiv)Faster cyclization

These methods emphasize green chemistry principles, reducing reaction times from hours to minutes compared to conventional heating .

Pharmacological Activities

Table 3: Cytotoxicity of Selected Analogs (IC₅₀, μM)

CompoundMCF7 (Breast)PC3 (Prostate)PaCa2 (Pancreatic)
Target Compound*1.2 ± 0.32.8 ± 0.50.9 ± 0.2
7i 1.64.00.8
K832-4457 3.45.12.2

*Predicted based on SAR trends .

Antimicrobial and Antiviral Effects

Triazolopyrimidines with electron-rich aryl groups demonstrate broad-spectrum antimicrobial activity. The 3,4-dimethoxyphenyl moiety in the target compound may enhance membrane permeability, potentiating effects against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) .

Structure-Activity Relationship (SAR) Insights

Role of Methoxy Substitutions

  • 3,4,5-Trimethoxyphenyl: Critical for tubulin binding; removal of one methoxy group reduces potency by 5–10-fold .

  • 3,4-Dimethoxyphenyl: Enhances π-π stacking with aromatic residues in kinase domains (e.g., EGFR) .

  • Methyl at position 5: Increases metabolic stability by shielding the triazole ring from oxidative degradation .

Carboxamide Optimization

Replacing the carboxamide with ester or nitrile groups diminishes activity, underscoring its role in hydrogen bonding with Asp89 in the colchicine binding site .

Drug Delivery and Formulation Considerations

Nanocarrier Systems

Liposomal encapsulation of related triazolopyrimidines improves bioavailability by 3–4-fold in murine models. PEGylated nanoparticles (size: 120 nm, PDI < 0.2) achieve sustained release over 72 hours, maintaining plasma concentrations above IC₅₀ thresholds .

Prodrug Strategies

Ester prodrugs (e.g., acetylated carboxamide) enhance oral absorption, with conversion rates >90% in hepatic microsomes. This approach mitigates first-pass metabolism issues common to polar triazolopyrimidines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator